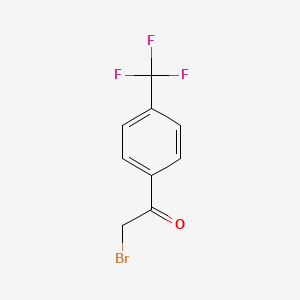

4-(Trifluoromethyl)phenacyl bromide

描述

Contextualizing the Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has a profound impact on their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter a molecule's polarity, lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govmdpi.com The carbon-fluorine bond is one of the strongest in organic chemistry, imparting increased thermal and chemical stability to fluorinated compounds. tcichemicals.com

In medicinal chemistry, the incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, is a widely employed strategy to enhance the efficacy of drug candidates. mdpi.com It is estimated that approximately 20% of all pharmaceuticals and 30% of agrochemicals contain fluorine. tcichemicals.com The trifluoromethyl group can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, and its high lipophilicity can enhance membrane permeability and absorption. mdpi.com The unique electronic properties of the -CF3 group can also influence the acidity or basicity of nearby functional groups, thereby affecting drug-receptor interactions.

The broader applications of fluorinated organic compounds extend to materials science, where they are used in the production of polymers with high thermal stability and chemical resistance, and in the development of liquid crystals and advanced coatings. tcichemicals.com The distinct properties conferred by fluorine make the synthesis of novel fluorinated building blocks an active and important area of contemporary chemical research.

Overview of Phenacyl Bromide Derivatives in Synthetic Methodologies

Phenacyl bromide and its derivatives are a class of α-haloketones that serve as highly versatile intermediates in organic synthesis. researchgate.net The presence of two reactive sites—the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic attack—allows for a wide range of chemical transformations. researchgate.net These compounds are frequently employed in the synthesis of a diverse array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govresearchgate.net

The reactivity of the α-bromo ketone functionality makes phenacyl bromide derivatives ideal substrates for reactions such as nucleophilic substitution, condensation, and cyclization. researchgate.net They readily react with a variety of nucleophiles, including amines, thiols, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental to the construction of complex molecular frameworks.

Furthermore, phenacyl bromides are key starting materials in multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. researchgate.net This approach offers significant advantages in terms of efficiency and atom economy, allowing for the rapid generation of molecular diversity. The utility of phenacyl bromide derivatives as versatile synthons has solidified their importance in the toolbox of synthetic organic chemists. researchgate.net

Research Trajectories and Academic Relevance of 4-(Trifluoromethyl)phenacyl Bromide

This compound stands at the intersection of the two aforementioned areas of chemical significance. The presence of the trifluoromethyl group at the para-position of the phenyl ring significantly influences the reactivity of the phenacyl bromide core. This electron-withdrawing group enhances the electrophilicity of the carbonyl carbon and increases the reactivity of the α-carbon towards nucleophilic substitution, making it a more potent building block compared to unsubstituted phenacyl bromide.

Current research trajectories involving this compound are largely focused on its application in the synthesis of novel heterocyclic compounds with potential biological activity. nih.gov Academic research has demonstrated its utility in the preparation of fluorinated analogues of known bioactive scaffolds, with the aim of improving their pharmacological profiles. The compound serves as a crucial starting material for the synthesis of various nitrogen-, sulfur-, and oxygen-containing heterocycles. nih.govresearchgate.net

The academic relevance of this compound is underscored by its frequent appearance in the chemical literature as a key intermediate for creating molecules with potential applications in medicinal chemistry and materials science. Researchers continue to explore new synthetic methodologies that leverage the unique reactivity of this compound to access novel and complex molecular architectures. The ongoing investigation into the reactions and applications of this compound highlights its enduring importance as a valuable tool in academic and industrial research.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 383-53-9 | chemicalbook.com |

| Molecular Formula | C₉H₆BrF₃O | chemicalbook.comcymitquimica.com |

| Molecular Weight | 267.04 g/mol | chemicalbook.com |

| Appearance | White to yellow crystalline solid | |

| Melting Point | 45-48 °C | orgsyn.org |

| InChIKey | HEMROKPXTCOASZ-UHFFFAOYSA-N | cymitquimica.com |

Comparison of Related Phenacyl Bromide Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Phenacyl bromide | C₈H₇BrO | 199.04 | Parent compound, common synthetic intermediate. |

| 4-Chlorophenacyl bromide | C₈H₆BrClO | 233.49 | Contains an electron-withdrawing chloro group. |

| 4-Nitrophenacyl bromide | C₈H₆BrNO₃ | 244.04 | Contains a strong electron-withdrawing nitro group. |

| This compound | C₉H₆BrF₃O | 267.04 | Contains a strongly electron-withdrawing trifluoromethyl group, enhancing reactivity. |

Structure

3D Structure

属性

IUPAC Name |

2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEMROKPXTCOASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30313791 | |

| Record name | 4-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383-53-9 | |

| Record name | 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 383-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=277303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30313791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Reactivity of 4 Trifluoromethyl Phenacyl Bromide

Electrophilic Nature and Nucleophilic Attack Pathways

4-(Trifluoromethyl)phenacyl bromide is a highly reactive organic compound due to the electrophilic nature of the carbon atom attached to the bromine. This reactivity is a focal point for a variety of nucleophilic substitution and cyclization reactions.

The presence of a strong electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the stability of carbocation intermediates. While typically the formation of a benzylic carbocation is a key step in many reactions of phenacyl bromides, the -CF3 group destabilizes this intermediate. cas.cn This destabilization makes the formation of a carbocation by traditional means, such as simple heterolysis of the C-Br bond, less favorable. cas.cn However, under specific conditions, such as photoredox catalysis, the generation of these destabilized carbocation intermediates from electronically deactivated benzylic C-Br bonds can be achieved. cas.cn This method avoids the need for strong Lewis acids and high temperatures often required for such transformations. cas.cn The strong electron-withdrawing properties of the trifluoromethyl group can enhance the electrophilic character at cationic sites, leading to greater positive charge delocalization in the resulting superelectrophiles. nih.gov

The electrophilic carbon of the phenacyl bromide moiety is susceptible to attack by various nucleophiles. In reactions with thioamides, the initial step involves a nucleophilic substitution where the sulfur atom of the thioamide attacks the electrophilic carbon, displacing the bromide ion to form an isothiourea intermediate. nih.gov This is a key step in the Hantzsch thiazole (B1198619) synthesis. nih.gov The reaction of this compound with amines and thiols follows a similar nucleophilic substitution pattern, leading to the formation of α-amino ketones and α-thio ketones, respectively. These reactions are fundamental in the synthesis of various heterocyclic compounds.

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov Its presence on the phenyl ring of phenacyl bromide has a profound effect on the reactivity of the molecule. This group significantly enhances the electrophilic character of the carbonyl carbon and the adjacent benzylic carbon. nih.gov This increased electrophilicity makes the compound more susceptible to nucleophilic attack.

However, the -CF3 group destabilizes the formation of a benzylic carbocation intermediate. cas.cn This is due to the strong inductive electron-withdrawing effect of the -CF3 group, which pulls electron density away from the positively charged carbon, making it less stable. cas.cnnih.gov This destabilization can slow down reactions that proceed through a carbocation intermediate. Despite this, the high electrophilicity often leads to well-defined chemo-, regio-, and stereoselectivities in its reactions. nih.gov

Cyclization and Heterocyclic Ring Formation Reactions

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing thiazole rings.

The Hantzsch thiazole synthesis is a classic method for preparing thiazole derivatives. mdpi.com This reaction typically involves the condensation of an α-haloketone, such as this compound, with a thioamide. nih.govmdpi.com The reaction proceeds via an initial nucleophilic substitution of the bromine by the sulfur of the thioamide, followed by cyclocondensation and dehydration to form the thiazole ring. nih.gov This methodology has been widely used to synthesize a variety of thiazole-based hybrids with potential biological activity. researchgate.net The use of this compound in this synthesis leads to the incorporation of the trifluoromethylphenyl moiety into the final thiazole structure, which can significantly influence its biological properties. nih.gov

A significant application of this compound is in the synthesis of thiazolyl-pyrazoline hybrids. acs.org These hybrid molecules are created by combining the thiazole pharmacophore with pyrazoline derivatives. acs.org The synthesis often involves a multi-step process where a pyrazoline carbothioamide is first formed and then reacted with this compound in a Hantzsch-type cyclization to yield the final thiazolyl-pyrazoline conjugate. nih.govacs.org For instance, 2-(3-(4-chlorophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-(trifluoromethyl)phenyl)thiazole was synthesized through this approach and demonstrated potent antiproliferative activity. nih.govacs.org The reaction typically involves refluxing the reactants in ethanol. nih.govacs.org

Radical and Cross-Coupling Reactions

The presence of a labile carbon-bromine bond and an electron-withdrawing trifluoromethyl group makes this compound an excellent substrate for radical generation and metal-catalyzed cross-coupling reactions.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. masterorganicchemistry.comorganic-chemistry.org The general mechanism involves a photocatalyst (PC) that, upon absorption of visible light, is promoted to an excited state (*PC). This excited state is a potent single-electron transfer (SET) agent and can be quenched through either an oxidative or reductive cycle. sigmaaldrich.com

In a plausible pathway involving this compound, the excited photocatalyst could transfer an electron to the molecule, inducing the cleavage of the weak C-Br bond to generate a bromide anion and the 4-(trifluoromethyl)phenacyl radical. This reactive acyl radical intermediate can then participate in a variety of subsequent transformations. masterorganicchemistry.com For example, it could undergo Michael addition to activated alkenes or participate in radical-radical cross-coupling reactions, offering a pathway to more complex molecular architectures. ncert.nic.inyoutube.com This approach avoids the use of harsh reagents and high temperatures often associated with traditional radical initiation methods.

Nickel catalysis provides a highly effective method for the cross-coupling of challenging electrophiles, including α-trifluoromethyl bromides. Current time information in Bangalore, IN. These reactions enable the formation of new carbon-carbon bonds at the carbon bearing the trifluoromethyl group, a transformation of significant interest in medicinal chemistry. A notable example is the reductive cross-coupling of racemic secondary α-trifluoromethyl bromides with acyl chlorides. Current time information in Bangalore, IN. This reaction proceeds with high efficiency and functional group tolerance.

The proposed mechanism typically involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species. This Ni(0) complex then undergoes oxidative addition into the C-Br bond of the α-trifluoromethyl bromide to form an alkyl-Ni(II) intermediate. This step is often followed by a radical addition pathway or transmetalation and reductive elimination to furnish the final coupled product and regenerate the nickel catalyst. Current time information in Bangalore, IN. The robustness of these methods allows for the coupling of various substituted acyl chlorides with α-CF₃ alkyl bromides, even on a gram scale. Current time information in Bangalore, IN.

Below is a table of representative nickel-catalyzed cross-coupling reactions involving α-trifluoromethyl electrophiles, demonstrating the versatility of this methodology.

| α-Trifluoromethyl Electrophile | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Racemic α-CF₃ Bromide | Aryl Acyl Chloride | Ni Catalyst / Box Ligand | Chiral α-CF₃ Ketone | High | Current time information in Bangalore, IN. |

| Benzylic Ether (CF₃-substituted) | Aryl Grignard Reagent | Ni(dppe)Cl₂ | Diaryl Methane Derivative | Good | chemicalbook.com |

| N-Trifluoroethoxyphthalimide | Iodoarene | Ni(L5)Cl₂ / Zn/NaI | α-Aryl-α-CF₃ Alcohol | Up to 88% | chemicalbook.com |

| gem-Difluoroalkene | Alkenyl Electrophile | Ni Catalyst | Monofluoro 1,3-diene | High | masterorganicchemistry.com |

The trifluoromethyl (CF₃) group is not merely a spectator in these reactions; it plays a critical, activating role. Control experiments in nickel-catalyzed cross-couplings have demonstrated that the reaction is unsuccessful in the absence of the α-trifluoromethyl group. Current time information in Bangalore, IN. This necessity can be attributed to several electronic factors.

First, the strong electron-withdrawing nature of the CF₃ group via the inductive effect makes the α-carbon more electrophilic and can polarize the adjacent C-Br bond, facilitating its cleavage during the oxidative addition step to the nickel center. Second, it can stabilize key intermediates. For instance, if a radical or anionic intermediate is formed at the α-position, the CF₃ group can provide significant stabilization. This electronic influence is also observed in non-catalytic systems, where the highly electronegative fluorine atoms of a trifluoromethyl group can enhance binding to surfaces or other molecules. miracosta.edu In stereoselective reactions, the steric bulk and defined electronic nature of the CF₃ group, often in concert with a chiral ligand on the metal catalyst, can create a highly organized transition state, thereby controlling the stereochemical outcome of the reaction. Current time information in Bangalore, IN.masterorganicchemistry.com

Oxidation and Reduction Processes

The phenacyl moiety of this compound can be chemically transformed through oxidation. A well-established method for converting methyl ketones into carboxylic acids is the haloform reaction. wikipedia.orgiitk.ac.in This reaction involves the treatment of a methyl ketone with a halogen (such as Br₂ or I₂) in the presence of a strong base like sodium hydroxide (B78521). youtube.com

In the case of this compound, which is an α-bromo methyl ketone, the reaction would proceed via the cleavage of the carbon-carbon bond between the carbonyl and the α-carbon. The mechanism involves the base-promoted formation of an enolate, which is highly favorable due to the acidity of the remaining α-hydrogen, enhanced by the presence of both the carbonyl and the bromine atom. libretexts.org Subsequent attack of hydroxide on the electrophilic carbonyl carbon leads to a tetrahedral intermediate. This intermediate then collapses, expelling the α-carbon as a leaving group (e.g., as part of a bromoform (B151600) molecule, CHBr₃), which is a rare example of a carbon-based leaving group. masterorganicchemistry.comlibretexts.org The final product, after an acidic workup, is 4-(trifluoromethyl)benzoic acid. youtube.com This transformation provides a direct route to the corresponding carboxylic acid by effectively cleaving off the α-bromomethyl group.

Reduction to Alcohols and Other Derivatives

The reduction of the carbonyl group in this compound is a key transformation that yields the corresponding halohydrin, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol. This reaction is a subset of the broader class of α-haloketone reductions, which are synthetically valuable for producing a variety of intermediates. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the carbonyl group, while the adjacent bromine atom introduces further complexity and potential for subsequent reactions.

A primary method for the reduction of α-haloketones is the use of hydride-donating reagents. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly employed for the reduction of ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The general mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.

In the context of producing chiral alcohols, asymmetric reduction methods are of significant importance. The Corey-Bakshi-Shibata (CBS) reduction is a well-established and highly effective method for the enantioselective reduction of prochiral ketones. This method utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), to deliver a hydride to the ketone in a stereocontrolled manner.

While specific research detailing the reduction of this compound is not widely published, extensive studies on analogous compounds provide a clear and reliable protocol. For instance, the asymmetric reduction of the closely related 2-bromo-1-(4-fluorophenyl)ethan-1-one has been documented with excellent results, providing a strong model for the reduction of its trifluoromethyl counterpart. chemicalbook.com

In a detailed study, the (R)-(+)-2-methyl-CBS-oxazaborolidine catalyst was used to direct the reduction of 2-bromo-1-(4-fluorophenyl)ethan-1-one with a borane-dimethyl sulfide complex in tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com This reaction proceeded smoothly to yield the corresponding (1R)-2-bromo-1-(4-fluorophenyl)ethan-1-ol. The reaction is highly efficient and stereoselective, achieving a quantitative yield and an enantiomeric excess (ee) of over 99%. chemicalbook.com The workup procedure involves quenching with methanol, followed by extraction and purification by silica (B1680970) gel column chromatography. chemicalbook.com The same procedure, when employing the (S)-(-)-2-methyl-CBS-oxazaborolidine catalyst, yields the (1S)-enantiomer, also with excellent yield and enantioselectivity. chemicalbook.com

Given the structural and electronic similarities, this highly successful and well-documented protocol for the fluoro-substituted analog serves as a strong predictive model for the asymmetric reduction of this compound to produce enantiomerically pure 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanol.

Interactive Data Table: Asymmetric Reduction of a this compound Analog

The following table summarizes the detailed research findings for the asymmetric reduction of 2-bromo-1-(4-fluorophenyl)ethan-1-one, which serves as a model reaction for this compound. chemicalbook.com

| Parameter | Value |

| Starting Material | 2-bromo-1-(4-fluorophenyl)ethan-1-one |

| Reducing Agent | Borane-dimethyl sulfide complex (BH₃·SMe₂) |

| Catalyst | (R)-(+)-2-methyl-CBS-oxazaborolidine |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Overnight |

| Product | (1R)-2-bromo-1-(4-fluorophenyl)ethan-1-ol |

| Yield | 100% |

| Enantiomeric Excess (ee) | >99% |

| Purification | Silica gel column chromatography |

Research in Medicinal Chemistry and Chemical Biology

Development of Pharmaceutical Agents

The structural framework of 4-(trifluoromethyl)phenacyl bromide has been instrumental in the development of various pharmaceutical agents with diverse biological activities.

Anti-inflammatory and Analgesic Drugs

Derivatives incorporating the trifluoromethylphenyl moiety have shown considerable promise as anti-inflammatory and analgesic agents.

Flusalazine : A derivative known as flusalazine, or 2-acetoxy-5-(2-4-(trifluoromethyl)-phenethylamino)-benzoic acid, has demonstrated significant analgesic effects in several mouse models, including acetic acid-induced abdominal constriction and the formalin test. frontiersin.org It also reduces inflammatory paw edema. frontiersin.org Its mechanism involves the specific inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPEGS-1), offering a distinct pathway compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. frontiersin.org This targeted action may contribute to its improved gastric safety profile compared to aspirin (B1665792) and indomethacin. frontiersin.org

Piperidinol Derivatives : A series of 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives have been synthesized and evaluated for their pain-relieving capabilities. mdpi.com In studies using the hot plate method, several of these compounds displayed potent analgesic efficacy. mdpi.com The most effective among them appear to mediate pain relief through opioid-independent central mechanisms. mdpi.com

TRPA1 Antagonists : In the search for treatments for neuropathic pain, compounds targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) channel have been explored. researchgate.net One such compound, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, has been identified as a potential analgesic for this type of chronic pain. researchgate.net

Table 1: Analgesic Activity of Selected 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) Derivatives Note: Data derived from studies on animal models.

| Compound | Analgesic Efficacy (%) | Duration of Action |

| 3 | 188% | Quick onset |

| 5 | 137% | Short duration (0.5 h) |

| 6 | 162% | Quick onset |

| 8 | 107% | - |

Antimicrobial and Antifungal Agents

The core structure of this compound is also utilized in the synthesis of agents with antimicrobial and antifungal properties.

Direct Antibacterial Activity : Preliminary studies on this compound itself have shown significant inhibitory action against bacteria such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. Current time information in Bangalore, IN.

Phenylboronic Derivatives : Derivatives like [2-formyl-4-(trifluoromethyl)phenyl]boronic acid and its related benzoxaboroles have demonstrated notable antimicrobial activity. nih.gov A specific benzoxaborole derivative is highly effective against fungi, with Minimum Inhibitory Concentration (MIC) values of 3.9 μg/mL against Aspergillus niger and 7.8 μg/mL against Candida albicans. nih.gov Furthermore, the 2-formyl compound and a novel bis(benzoxaborole) derivative show high activity against the bacterium Bacillus cereus. nih.gov

Table 2: Antifungal Activity of a Benzoxaborole Derivative

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

| Aspergillus niger | 3.9 µg/mL |

| Candida albicans | 7.8 µg/mL |

Anticancer and Antiproliferative Agents

The trifluoromethylphenyl motif is a key feature in the design of novel anticancer agents, where it can enhance the potency and selectivity of the compounds.

Isoxazole Derivatives : A series of 4-(trifluoromethyl)isoxazoles have been designed and synthesized, showing promising anti-cancer activity. mdpi.comnih.gov The inclusion of the trifluoromethyl group was found to be critical for enhancing their efficacy. nih.gov One of the lead compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited potent activity against the MCF-7 human breast cancer cell line with a half-maximal inhibitory concentration (IC50) of 2.63 μM. mdpi.comnih.gov

Thiazolo[4,5-d]pyrimidine Derivatives : New derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7/WT). rjptonline.org The compound 7-Chloro-3-phenyl-5-(trifluoromethyl) Current time information in Bangalore, IN.ptfarm.plthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among the series, highlighting the potential of this scaffold in developing new anticancer drugs. rjptonline.org

Table 3: Anticancer Activity of Selected Trifluoromethylated Derivatives

| Compound | Cancer Cell Line | IC50 Value |

| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 μM |

| 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 μM |

Antitubercular, Anticonvulsant, and Antiviral Activities of Derivatives

The versatility of the this compound scaffold extends to the development of agents targeting infectious diseases and neurological disorders.

Antitubercular Activity : Trifluoromethyl pyrimidinone compounds have been identified as potent agents against Mycobacterium tuberculosis. wikipedia.orgnih.gov Through a structure-activity relationship investigation, a lead molecule was identified with a minimum inhibitory concentration (MIC) of 4.9 μM and no significant cytotoxicity. wikipedia.orgnih.gov Additionally, triazole derivatives, such as 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, have shown activity against both sensitive (H37Rv) and multi-drug resistant (MDR) strains of M. tuberculosis with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. nih.gov

Anticonvulsant Activity : The trifluoromethylphenyl group is a key structural feature in several compounds investigated for anticonvulsant properties. It has been noted that the presence of an electron-withdrawing trifluoromethyl group in an aromatic ring can increase anticonvulsant activity. nih.gov For instance, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione containing a trifluoromethylphenylpiperazine fragment have been synthesized and tested. rsc.org In another study, a phenylacetamide derivative featuring a 3-CF3 group showed robust anticonvulsant activity in multiple seizure models, including the maximal electroshock (MES) and 6 Hz tests. mdpi.com The medication fenfluramine, which contains a 3-(trifluoromethyl)phenyl group, is used to treat seizures associated with specific epilepsy syndromes. nih.gov

Antiviral Activity : The introduction of trifluoromethyl groups is a recognized strategy for enhancing the antiviral properties of various molecules. Derivatives such as 2-hydroxy-2-trifluoromethylthiolane have been shown to significantly inhibit the replication of Herpes simplex virus type 1 (HSV-1). Furthermore, perfluoroalkylated derivatives of the glycopeptide antibiotic teicoplanin have demonstrated strong activity against the influenza virus and some efficacy against coronaviruses and herpes simplex virus.

Enzyme Mechanism Studies and Molecular Target Interactions

The biological effects of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes or molecular targets. The electrophilic nature of the phenacyl bromide moiety, enhanced by the electron-withdrawing trifluoromethyl group, makes it reactive towards nucleophilic residues in enzyme active sites. Current time information in Bangalore, IN.

Studies have shown that these compounds can inhibit a range of enzymes. Current time information in Bangalore, IN. For example, trifluoromethyl ketone (TFK)-containing structures are known to be potent inhibitors of carboxylesterases, enzymes involved in the metabolism of several therapeutic drugs. The mechanism often involves the formation of a stable tetrahedral adduct with a serine residue in the enzyme's active site.

In the context of specific therapeutic areas:

Antifungal derivatives of trifluoromethyl phenylboronic acid have been shown through docking studies to interact with the binding pocket of Candida albicans leucyl-tRNA synthetase (LeuRS). nih.gov

Antitubercular triazole derivatives are thought to target enzymes like β-ketoacyl ACP synthase I (KasA) in M. tuberculosis. nih.gov

The anti-inflammatory agent flusalazine specifically inhibits mPEGS-1. frontiersin.org

The analgesic effects of certain derivatives are linked to the antagonism of the TRPA1 ion channel. researchgate.net

Pharmacophore Model Design and Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For derivatives of this compound, several SAR studies have been conducted.

Anticancer Agents : In the development of 4-(trifluoromethyl)isoxazoles, SAR studies revealed that the -CF3 group was crucial for enhancing anticancer activity compared to non-fluorinated analogues. nih.gov For oxidovanadium(IV) salts, the number and arrangement of conjugated aromatic rings in the counterion were found to significantly impact their antitumor effects.

Antitubercular Agents : For trifluoromethyl pyrimidinone derivatives, SAR investigations determined that a 2-pyridyl group was essential for activity against M. tuberculosis. wikipedia.orgnih.gov While substitutions at the 5-position of the pyrimidinone ring were well-tolerated, substitutions on the 6-position of the pyridyl ring were not. wikipedia.orgnih.gov

Analgesics : The design of analgesic 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives has utilized pharmacophore modeling to guide the synthesis of more potent compounds. mdpi.com

Antiviral Agents : A preliminary SAR study of 1,4-pentadien-3-one (B1670793) derivatives indicated that the presence of small, electron-withdrawing groups on the aromatic ring was favorable for activity against the Tobacco Mosaic Virus.

These studies consistently highlight the importance of the trifluoromethyl group in modulating the potency and pharmacological profile of these diverse chemical entities, making this compound a valuable starting material in medicinal chemistry research.

Enhancement of Lipophilicity and Metabolic Stability in Pharmaceutical Applications

The incorporation of a trifluoromethyl (-CF3) group into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacokinetic properties. researchgate.net This is largely attributed to the unique physicochemical characteristics of the -CF3 group, which can significantly influence a molecule's lipophilicity and metabolic stability.

The trifluoromethyl group is one of the most lipophilic substituents used in drug design. mdpi.com Its presence on a molecule generally increases its lipophilicity, which can facilitate passage through biological membranes and improve oral bioavailability. mdpi.comnih.gov This enhanced lipophilicity is a key factor in improving a drug's absorption and distribution within the body. The substitution of a methyl group with a trifluoromethyl group can modulate a compound's physicochemical properties due to the strong electron-withdrawing nature and the robust C-F bond of the latter. researchgate.net

The strategic placement of a trifluoromethyl group can therefore be a powerful tool to fine-tune the druglike properties of a molecule, leading to improved efficacy and a more favorable pharmacokinetic profile. researchgate.nethovione.com

Computational Chemistry in Drug Design

Computational methods are integral to modern drug discovery and have been applied to understand and predict the properties of molecules derived from or analogous to this compound. These in silico techniques provide valuable insights into how these compounds might interact with biological targets and their likely behavior within a biological system.

Molecular Docking and Binding Affinity Analyses

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netzsmu.edu.ua This method is frequently used to understand the interactions between a ligand and its target protein at the atomic level. For derivatives containing the trifluoromethylphenyl moiety, molecular docking studies have been instrumental in predicting their binding affinities and modes of interaction with various biological targets.

For example, a study on 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) demonstrated their potential as potent inhibitors for breast cancer through molecular docking analysis. researchgate.net The docking results showed strong binding affinities for both compounds with multiple protein targets, with 4TFMPTU exhibiting a binding affinity of -6.0 kcal/mol, indicating a strong and stable interaction. researchgate.net Similarly, docking studies on novel chromone (B188151) derivatives containing a trifluoromethyl group have been used to predict their binding against proteins like HERA and Peroxiredoxins, with dock scores indicating significant binding modes. nih.gov

Table 1: Examples of Molecular Docking Studies on Trifluoromethyl-Containing Compounds

| Compound/Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Findings |

| 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) | Breast Cancer Targets | -6.0 | Potent inhibitor with multiple stabilizing interactions. researchgate.net |

| 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) | Breast Cancer Targets | -5.7 | Considerable binding efficacy. researchgate.net |

| Chromone Derivatives | HERA Protein | -5.9 to -7.4 | Significant binding modes compared to control drugs. nih.gov |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1/2 | -6.672 to -7.843 | Potential to bind to cyclooxygenases. zsmu.edu.ua |

This table is for illustrative purposes and the values are specific to the cited studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are used to predict the activity of new, unsynthesized compounds and to understand the physicochemical properties that are important for their activity.

QSAR studies have been performed on various series of compounds containing trifluoromethylphenyl groups to elucidate the key structural features governing their biological effects. figshare.com For instance, 2D-QSAR studies on a series of (4S,5R)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives as CETP inhibitors revealed that electronegativity, molecular structure, and electronic properties are the main drivers of their inhibitory activity. figshare.com Such models can be developed using various statistical methods, including Multiple Linear Regression (MLR) and Support Vector Regression (SVR). figshare.com

The development of robust QSAR models requires a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of the chemical structure. nih.gov The predictive power of these models is assessed through internal and external validation techniques. figshare.comnih.gov Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. dntb.gov.uanih.gov Various computational tools and models are available to predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential toxicity. researchgate.net

For compounds containing the trifluoromethyl group, ADMET prediction tools can provide valuable insights. For example, studies on trifluoromethylated compounds have utilized in silico methods to predict their ADMET properties, including human intestinal absorption (HIA), Caco-2 cell permeability, and potential for P-glycoprotein efflux. researchgate.net The "BOILED-Egg" model is one such tool that visually represents the predicted gastrointestinal absorption and brain penetration of a molecule. researchgate.net

A study on chloro(trifluoromethyl)aziridines performed in silico ADMET studies which predicted that the compounds would be passively absorbed by the gastrointestinal tract. researchgate.net Similarly, ADMET predictions for 4-Trifluoromethyl Phenyl Thiourea (4TFMPTU) and 4-Trifluoromethyl Phenyl Isothiocyanate (4TFMPIC) indicated that both compounds adhere to Lipinski's and Veber's rules for drug-likeness and are not expected to cross the blood-brain barrier. researchgate.net These predictions help in the early identification of potential liabilities and guide the design of molecules with more favorable ADMET properties. researchgate.net

Table 2: Predicted ADMET Properties for Selected Trifluoromethyl-Containing Compounds

| Compound | Lipinski's Rule of Five | Veber's Rule | Predicted Blood-Brain Barrier Penetration | Key ADMET Prediction |

| 4TFMPTU | Adheres | Adheres | No | Low excretion, substrate for CYP1A2. researchgate.net |

| 4TFMPIC | Adheres | Adheres | No | Low excretion, substrate for CYP1A2. researchgate.net |

| Chloro(trifluoromethyl)aziridines (selected) | Satisfied | Satisfied | Predicted not to be effluated from the CNS by P-glycoprotein (for compound 22) | Passively absorbed by the gastrointestinal tract. researchgate.net |

This table is for illustrative purposes and the predictions are based on the cited in silico studies.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the motion of atoms and molecules over time. nih.gov This technique is invaluable for understanding the flexibility of proteins and ligands, the stability of ligand-protein complexes, and the mechanisms of molecular recognition. frontiersin.org

MD simulations have been employed to study the behavior of ligands containing trifluoromethyl groups within the binding sites of their target proteins. nih.gov For instance, MD simulations were used to assess the stability of different binding poses of the drug flecainide, which contains a trifluoromethyl group, in the cardiac sodium channel. nih.gov The simulations can reveal conformational changes in both the ligand and the protein upon binding and can help to validate the results of molecular docking studies. acs.org

By simulating the system under physiological conditions, MD can provide a more realistic picture of the binding event than static docking poses. nih.gov The insights gained from MD simulations, such as the stability of key interactions and the role of solvent molecules, are crucial for the rational design of more potent and selective inhibitors. frontiersin.orgnih.gov These simulations can help refine the understanding of structure-activity relationships and guide further optimization of lead compounds. nih.gov

Advanced Analytical and Spectroscopic Characterization of 4 Trifluoromethyl Phenacyl Bromide in Research

The precise identification and characterization of 4-(Trifluoromethyl)phenacyl bromide, also known as 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone, are crucial for its application in research and synthesis. A suite of advanced analytical and spectroscopic techniques is employed to elucidate its structure, confirm its purity, and determine its molecular geometry. These methods provide unambiguous evidence of the compound's identity and are indispensable for quality control and mechanistic studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic and Spectral Properties

Quantum chemical calculations, typically employing methods like Hartree-Fock (HF) or post-HF methods, would be the first step in understanding the molecule's electronic structure. These calculations could determine fundamental properties such as the total energy, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, theoretical calculations can simulate electronic spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions within the molecule.

Density Functional Theory (DFT) Studies for Optimized Molecular Geometries and Vibrational Spectra

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its balance of accuracy and computational cost. A DFT study, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to find the most stable three-dimensional arrangement of the atoms—the optimized molecular geometry. This process yields precise theoretical values for bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The results can be used to interpret experimental infrared (IR) and Raman spectra, allowing for the assignment of specific spectral bands to particular vibrational modes within the molecule. A comparison of theoretical and experimental data often shows excellent agreement, though scaling factors are sometimes applied to the calculated frequencies to account for anharmonicity and basis set limitations. ufpe.br

Analysis of Electron Distribution and Reactive Sites (e.g., Mulliken Atomic Charges, Molecular Electrostatic Potential (MEP) Maps)

Understanding the distribution of electrons within 4-(Trifluoromethyl)phenacyl bromide is key to predicting its reactivity. DFT calculations can determine the partial charges on each atom, commonly through Mulliken population analysis. This analysis would likely show significant negative charges on the highly electronegative oxygen, fluorine, and bromine atoms, and positive charges on the adjacent carbon atoms.

A Molecular Electrostatic Potential (MEP) map provides a more visual representation of the charge distribution. The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Color-coding reveals the regions most susceptible to electrophilic and nucleophilic attack. For this molecule, the MEP map would be expected to show a strongly negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms and the carbon of the carbonyl group, highlighting them as potential sites for nucleophilic attack.

Investigation of Electronic Transitions and Optical Activity

Time-Dependent DFT (TD-DFT) is the standard method for studying excited states and electronic transitions. This analysis would provide detailed information about the transitions observed in the UV-Vis spectrum, including their energies, corresponding wavelengths, and oscillator strengths (a measure of transition probability). For this compound, key transitions would likely involve the promotion of electrons from π orbitals on the benzene (B151609) ring and lone pairs on the oxygen and bromine atoms to π* anti-bonding orbitals (n→π* and π→π* transitions). This analysis helps explain the molecule's color and its interaction with light.

Studies on Polarizability and Nonlinear Optical (NLO) Properties

The response of a molecule to an external electric field is described by its polarizability (α) and hyperpolarizability (β, γ, etc.). These properties are crucial for materials used in optical and photonic technologies. Computational methods can calculate these values, providing a theoretical assessment of a molecule's potential as a nonlinear optical (NLO) material. Molecules with large π-conjugated systems and significant charge separation, often found in donor-acceptor structures, tend to exhibit high hyperpolarizability values. A computational study on this compound would quantify its polarizability and first-order hyperpolarizability (β), offering insights into its potential for applications like frequency doubling of light (second-harmonic generation).

While the frameworks for these computational studies are well-established, their specific application to this compound has yet to be documented in accessible research. Such a study would be a valuable contribution to the field, providing a detailed electronic and structural characterization of this important chemical compound.

Environmental and Toxicological Research Perspectives

Mechanistic Studies of Environmental Fate

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation. While specific studies on 4-(Trifluoromethyl)phenacyl bromide are limited, insights can be drawn from research on structurally related compounds.

The phenacyl bromide moiety suggests a potential for reactivity with water (hydrolysis) and degradation by sunlight (photolysis). The trifluoromethyl group, known for its strong electron-withdrawing nature, can influence the electronic properties of the aromatic ring and, consequently, its reactivity and susceptibility to microbial degradation. habitablefuture.org

Photodegradation is another potential pathway for the breakdown of this compound. Studies on the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) have shown that its photodegradation in natural waters can be influenced by factors such as water depth and residence time, with significant removal possible under favorable conditions. nih.gov However, in many cases, compounds can reach aquatic environments largely untransformed. nih.gov

The biodegradation of aromatic compounds is a key process in their removal from the environment. nih.govnih.gov Bacteria have evolved diverse metabolic pathways to break down these complex molecules. nih.govnih.gov While specific data on the biodegradation of this compound is not available, the degradation of other trifluoromethyl-containing aromatics suggests that the aromatic ring can be cleaved and the trifluoromethyl group can eventually be mineralized.

| Degradation Process | Potential Pathway for this compound | Key Influencing Factors | Potential Products |

| Hydrolysis | The phenacyl bromide group is susceptible to reaction with water. | pH, temperature | 4-(Trifluoromethyl)phenacyl alcohol, Hydrogen bromide |

| Photolysis | Degradation by UV radiation in sunlight. | Light intensity, presence of photosensitizers | Benzoic acid derivatives, other smaller molecules |

| Biodegradation | Microbial breakdown of the aromatic ring and other functional groups. | Microbial populations, nutrient availability, oxygen levels | Trifluoroacetic acid, CO2, water, biomass |

This table is based on general chemical principles and data from related compounds, as specific data for this compound is limited.

Toxicological Studies of the Compound and its Derivatives

The toxicological profile of this compound is not well-documented in publicly available literature. The Pharos Project, a database of chemical hazards, indicates that for many toxicological endpoints, there is no available data for this specific compound. habitablefuture.org However, an examination of its structural components and data from related chemicals can provide some preliminary insights into its potential hazards.

The presence of a trifluoromethyl group on an aromatic ring is a common feature in many pharmaceuticals and agrochemicals, and its toxicological impact is an active area of research. nih.govresearchgate.net The high lipophilicity imparted by the trifluoromethyl group can enhance a molecule's ability to cross biological membranes, potentially increasing its bioavailability and interaction with biological targets. nih.gov

Furthermore, the α-bromoketone structure within this compound is a known reactive moiety. Such compounds can act as alkylating agents, reacting with nucleophilic groups in biomolecules like proteins and DNA. This reactivity is a common mechanism of toxicity for many α-haloketones.

General studies on brominated flame retardants (BFRs), a broad class of organobromine compounds, have highlighted concerns about their potential toxicity and persistence in the environment. nih.govnih.govmst.dkacs.orgmdpi.com Although this compound is not a flame retardant, this body of research underscores the need for caution with brominated organic compounds. Some BFRs have been shown to be toxic to aquatic organisms and may have endocrine-disrupting properties. nih.govmst.dk

A study on the mutagenicity of methyl bromide, a simple organobromine compound, indicated that it possesses weak mutagenic activity. nih.gov While a direct comparison is not possible, this finding suggests that the genotoxic potential of brominated organic compounds warrants investigation.

Computational toxicology studies on trifluoromethyl compounds have aimed to predict their acute oral toxicity in rats. nih.govresearchgate.net These models suggest that factors like molecular connectivity, ionization potential, and lipophilicity are key determinants of toxicity. nih.gov

| Toxicological Endpoint | Findings for Related Compounds/Structural Analogs | Potential Implication for this compound |

| Acute Toxicity | Some brominated flame retardants are toxic to aquatic organisms. nih.govmst.dk Computational models predict the toxicity of trifluoromethyl compounds based on physicochemical properties. nih.gov | May exhibit toxicity to aquatic life. Acute toxicity in mammals would depend on the overall molecular properties. |

| Mutagenicity/Genotoxicity | Methyl bromide has shown weak mutagenic activity. nih.gov | The alkylating nature of the phenacyl bromide moiety suggests a potential for genotoxicity that requires investigation. |

| Reactivity | α-Haloketones are known to be reactive alkylating agents. | Likely to react with biological nucleophiles, which could be a primary mechanism of toxicity. |

| Persistence and Bioaccumulation | Some brominated flame retardants and trifluoromethylated pesticides are persistent and can bioaccumulate. nih.govwikipedia.orgnih.gov | The trifluoromethyl group and aromatic structure suggest a potential for persistence. Lipophilicity may lead to bioaccumulation. |

This table presents potential toxicological concerns based on data from structurally related compounds. Specific toxicological data for this compound is largely unavailable.

常见问题

Basic Questions

Q. What are the critical safety protocols for handling 4-(trifluoromethyl)phenacyl bromide in laboratory settings?

- Answer : Proper handling requires full personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles. Use in well-ventilated areas or fume hoods to avoid inhalation of vapors or dust. Avoid skin contact; if exposed, wash immediately with soap and water . Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers) and UV light . In case of fire, use dry powder or CO₂ extinguishers—avoid water due to toxic decomposition products .

Q. How can this compound be synthesized efficiently?

- Answer : A common method involves reacting substituted benzoic acids with phenacyl bromide derivatives. Microwave or ultrasound-assisted synthesis significantly reduces reaction time (e.g., from hours to minutes) and improves yields compared to traditional heating. For example, microwave irradiation at 100–150°C with a catalytic base (e.g., K₂CO₃) achieves >85% conversion .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Use NMR to confirm the trifluoromethyl group (typically a singlet at δ –60 to –65 ppm). Complement with NMR, IR (C=O stretch ~1700 cm), and LC-MS for purity assessment. X-ray crystallography can resolve structural ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in alkylation reactions?

- Answer : Kinetic studies in methanol show a bimolecular nucleophilic substitution (S2) mechanism, where the trifluoromethyl group stabilizes the transition state via electron-withdrawing effects. Pressure-dependent experiments (up to 100 MPa) reveal negative activation volumes (ΔV* ≈ –15 cm³/mol), indicating bond formation precedes bond cleavage. Computational studies (B3LYP/6-31G(d)) align with experimental data, showing charge dispersal in the transition state .

Q. How do microwave and ultrasound methods enhance esterification reactions involving this compound?

- Answer : Microwave irradiation accelerates esterification by dielectric heating, reducing reaction time from 24 hours (conventional) to 30 minutes. Ultrasound cavitation increases interfacial area between reactants, improving yields by 20–30%. DFT calculations (e.g., GIAO NMR) validate intermediate stabilization under these conditions .

Q. Can this compound be utilized in photocatalytic dehalogenation?

- Answer : Yes, benzodiazole-based covalent organic frameworks (COFs) under visible light enable selective C–Br bond cleavage. The trifluoromethyl group directs electron density, enhancing photocatalytic efficiency (quantum yield ~0.45). Comparative studies show >90% debromination in 2 hours vs. <50% with traditional catalysts .

Q. What computational approaches resolve discrepancies between experimental and theoretical data for reactions involving this compound?

- Answer : Hybrid DFT methods (e.g., B3LYP/6-311+G(2d,p)) with solvent corrections (PCM model) reconcile NMR chemical shift deviations (<1 ppm). For reaction barriers, meta-GGA functionals (e.g., M06-2X) improve accuracy by accounting for dispersion forces. Free energy profiles align with experimental rate constants when transition-state solvation is included .

Q. How does the trifluoromethyl group influence regioselectivity in cross-coupling reactions?

- Answer : The –CF group acts as a meta-directing substituent in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Steric and electronic effects favor coupling at the para position relative to the carbonyl group. Computational NBO analysis shows reduced electron density at the ortho positions, disfavoring coordination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。